molecular formula C14H9N3O4 B14198811 2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole CAS No. 832128-93-5

2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B14198811
CAS No.: 832128-93-5
M. Wt: 283.24 g/mol
InChI Key: NSOKIESTYMSIGN-UHFFFAOYSA-N
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Description

2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that features a furan ring, an ethenyl group, a nitrophenyl group, and an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves the reaction of furan-2-carboxylic acid hydrazide with appropriate reagents to form the oxadiazole ring. One common method includes the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by the reaction with hydrazonoyl chloride derivatives . The reaction conditions often involve refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents would be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Halogenated derivatives of the furan ring.

Scientific Research Applications

2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function. The antitumor activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

    Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid derivatives, also show antimicrobial and antitumor properties.

    Nitrophenyl Derivatives: Compounds with nitrophenyl groups, like nitrobenzene derivatives, are known for their diverse chemical reactivity.

Uniqueness

2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole is unique due to the combination of its structural features, which confer a broad spectrum of biological activities. The presence of the furan ring, nitrophenyl group, and oxadiazole ring in a single molecule makes it a versatile compound for various applications in medicinal chemistry .

Properties

CAS No.

832128-93-5

Molecular Formula

C14H9N3O4

Molecular Weight

283.24 g/mol

IUPAC Name

2-[2-(furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C14H9N3O4/c18-17(19)11-5-3-10(4-6-11)14-16-15-13(21-14)8-7-12-2-1-9-20-12/h1-9H

InChI Key

NSOKIESTYMSIGN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=CC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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